molecular formula C23H25NS2 B033520 N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine CAS No. 102559-50-2

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Cat. No.: B033520
CAS No.: 102559-50-2
M. Wt: 379.6 g/mol
InChI Key: NHPYPSAPHMSKFP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine, also known as DPPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPEA is a member of the class of compounds known as phenethylamines, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, perception, and cognition.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin signaling pathways, the inhibition of dopamine uptake, and the activation of the sigma-1 receptor. These effects could make this compound useful for studying the role of these pathways in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has several limitations, including its complex synthesis method and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine, including the development of more efficient synthesis methods, the investigation of its activity at other serotonin receptor subtypes, and the exploration of its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine involves several steps, including the reaction of phenylthioacetaldehyde with alpha-bromopropiophenone, followed by the reduction of the resulting alpha-phenyl-p-(phenylthio)benzyl ketone with sodium borohydride. The final step involves the reaction of the resulting alcohol with dimethylamine. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have activity as a serotonin receptor agonist, which could make it useful for studying the role of serotonin in various physiological and pathological processes.

Properties

IUPAC Name

N,N-dimethyl-2-[phenyl-(4-phenylsulfanylphenyl)methyl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NS2/c1-24(2)17-18-25-23(19-9-5-3-6-10-19)20-13-15-22(16-14-20)26-21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYPSAPHMSKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907698
Record name N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102559-50-2
Record name Ethylamine, N,N-dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102559502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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